

Application Notes: SAMS Peptide for Immunoprecipitated AMPK Assay

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Compound of Interest

Compound Name: SAMS Peptide

Cat. No.: B612538

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Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1][2][3] It is activated in response to cellular stresses that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[1][4] Once activated, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis) while inhibiting ATP-consuming anabolic processes (such as protein and lipid synthesis).[1][4] This central role in metabolism makes AMPK a significant therapeutic target for diseases like type II diabetes, obesity, and cancer.[1][4]

The **SAMS peptide** is a highly specific and sensitive substrate designed for assaying AMPK activity.[5] Based on the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, the **SAMS peptide** sequence has been optimized for specificity.[6][7] This makes it an invaluable tool for quantifying the enzymatic activity of AMPK, particularly after its isolation from complex cellular mixtures via immunoprecipitation.

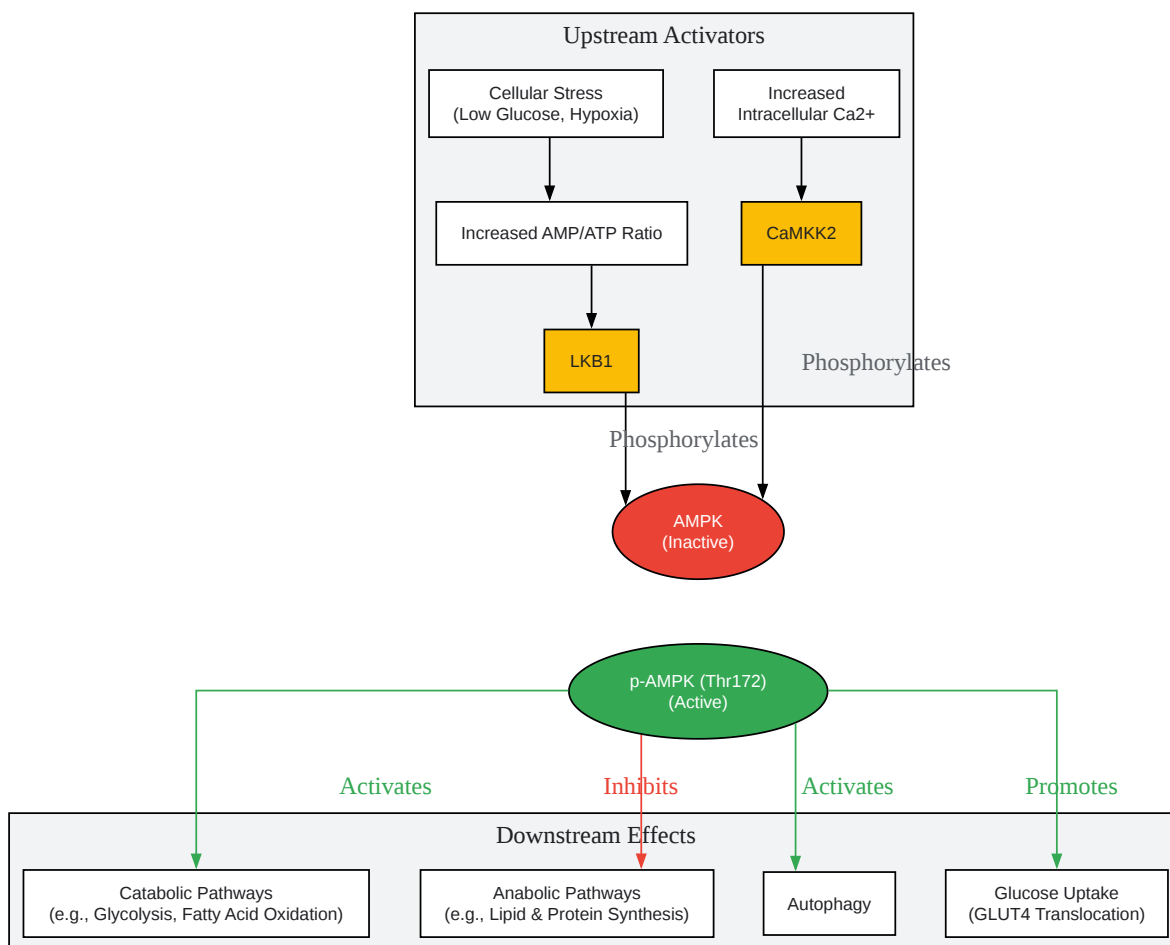
SAMS Peptide Specifications

The **SAMS peptide** is a synthetic peptide that provides a convenient and robust method for measuring AMPK activity in vitro.

Parameter	Description
Full Sequence	HMRSAMSGHLHLVKRR
Molecular Weight	1779.15 g/mol
Formula	C ₇₄ H ₁₃₁ N ₂₉ O ₁₈ S ₂
Purity	≥95%
Solubility	Soluble to 1 mg/ml in water.
Storage	Desiccate at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. ^[5] Avoid repeated freeze-thaw cycles.

AMPK Signaling Pathway

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is a multi-step process initiated by an increase in the cellular AMP/ATP or ADP/ATP ratios. Upstream kinases, primarily LKB1 and CaMKK2, then phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to full enzymatic activation.^{[1][2]} Activated AMPK then phosphorylates a host of downstream targets to restore cellular energy balance.

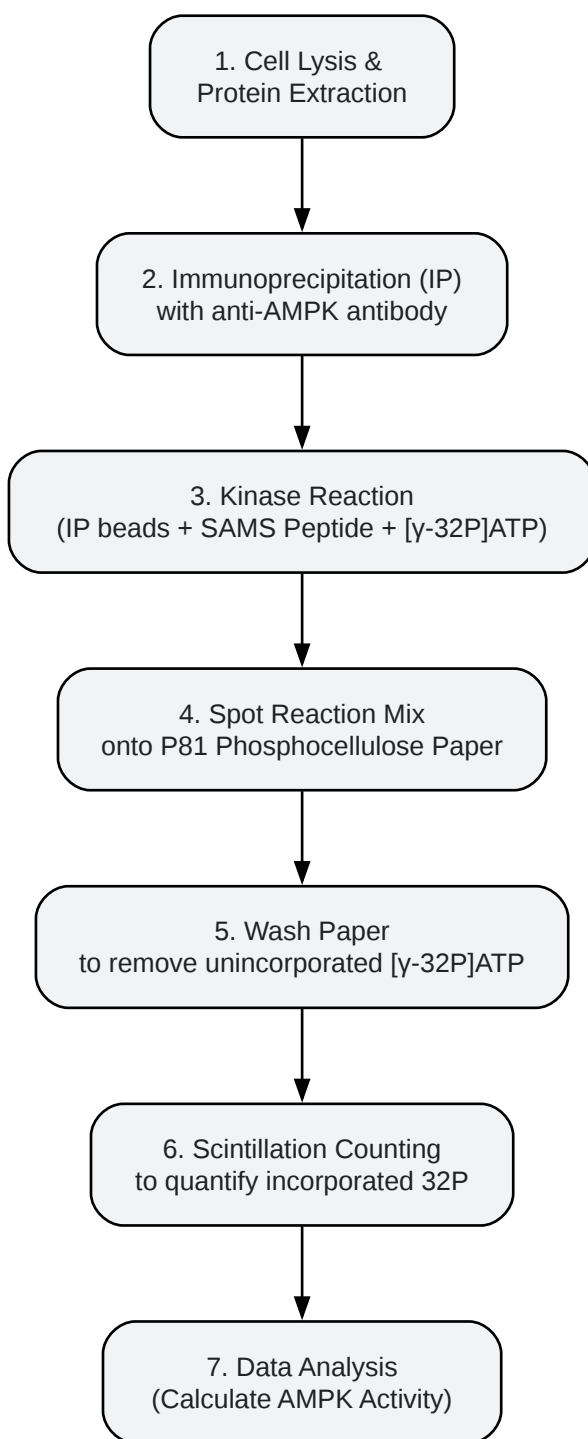


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Figure 1. Simplified AMPK signaling pathway showing key upstream activators and downstream effects.

Experimental Workflow: Immunoprecipitated AMPK Assay

The overall process involves isolating AMPK from a cellular lysate using specific antibodies, followed by an in vitro kinase assay where the captured enzyme phosphorylates the **SAMS peptide** using radiolabeled ATP. The amount of incorporated radioactivity is then quantified to determine AMPK activity.



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Figure 2. Experimental workflow for the immunoprecipitated AMPK kinase assay using **SAMS** peptide.

Detailed Experimental Protocols

Protocol 1: Cell Lysis and AMPK Immunoprecipitation

This protocol describes the preparation of cell lysates and the subsequent isolation of AMPK using immunoprecipitation.

Materials and Reagents:

Reagent	Supplier/Cat. No.	Storage
AMPK Lysis Buffer	(See recipe below)	4°C
Protein G Agarose Beads	Amersham Biosciences	4°C
AMPK α 1 and AMPK α 2 antibodies	(User-defined)	4°C
PBS (Phosphate-Buffered Saline)	(Standard lab supply)	Room Temp
Protease & Phosphatase Inhibitor Cocktails	(Standard lab supply)	-20°C

AMPK Lysis Buffer Recipe:

- 50 mM Tris-HCl, pH 7.4
- 50 mM NaF
- 5 mM Sodium Pyrophosphate
- 1 mM EDTA
- 10% (v/v) Glycerol
- 1% (v/v) Triton X-100
- 1 mM DTT (add fresh)
- 1 mM Benzamidine (add fresh)

- 1 mM PMSF (add fresh)
- Protease/Phosphatase Inhibitor Cocktail (add fresh)

Procedure:

- Cell Culture and Lysis:
 - Culture cells to the desired confluency and apply experimental treatments.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells by adding ice-cold AMPK Lysis Buffer. Scrape cells and transfer the lysate to a microfuge tube.
 - Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).
- Immunoprecipitation:
 - For each sample, use approximately 200-500 µg of total protein lysate. Adjust the volume with lysis buffer to ensure all samples have the same final volume.
 - Add 2.5 µg each of AMPKα1 and AMPKα2 antibodies to the lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add 30 µL of a 50% slurry of Protein G agarose beads to each sample.
 - Incubate for an additional 1-2 hours at 4°C with gentle rotation.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully aspirate and discard the supernatant.

- Wash the beads three times with AMPK Lysis Buffer and twice with a wash buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). After the final wash, aspirate all residual buffer. The beads are now ready for the kinase assay.

Protocol 2: Radiometric AMPK Kinase Assay with SAMS Peptide

This protocol details the kinase activity assay using the immunoprecipitated AMPK and [γ - ^{32}P]ATP.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials and Reagents:

Reagent	Stock Concentration	Final Assay Concentration
SAMS Peptide	~80-200 μM	~20-200 μM
[γ - ^{32}P]ATP	10 mCi/mL	~0.1 $\mu\text{Ci}/\mu\text{L}$
Unlabeled ATP	500 μM - 10 mM	100-200 μM
MgCl ₂	75 mM - 1 M	5 mM
AMP	300 μM - 1 mM	100-200 μM
Kinase Reaction Buffer	(See recipe below)	1X
P81 Phosphocellulose Paper	Whatman / GE Healthcare	N/A
0.75% or 1% Phosphoric Acid	(Standard lab supply)	N/A
Acetone	(Standard lab supply)	N/A
Scintillation Cocktail	(Standard lab supply)	N/A

Kinase Reaction Buffer (5X) Recipe:

- 200 mM HEPES-NaOH, pH 7.0
- 400 mM NaCl
- 40% Glycerol

- 4 mM DTT (add fresh)

Procedure:

- Prepare Master Mix: Prepare a master mix containing the required amount of Kinase Reaction Buffer, water, **SAMS peptide**, AMP, MgCl₂, and ATP ([γ -³²P]ATP + unlabeled ATP).
 - Note: The final ATP concentration is typically 100-200 μ M, with [γ -³²P]ATP added to achieve sufficient radioactivity for detection.
- Initiate Kinase Reaction:
 - Resuspend the washed immunoprecipitation beads from Protocol 1 in the master mix. A typical final reaction volume is 25-50 μ L.
 - Include a negative control where the **SAMS peptide** is replaced by buffer to measure background phosphorylation.[\[9\]](#)
- Incubation:
 - Incubate the reaction tubes at 30°C or 37°C for 10-20 minutes in a shaking incubator.[\[7\]](#)[\[8\]](#)
The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction and Spotting:
 - Terminate the reaction by spotting 20-35 μ L of the supernatant onto the center of a 2x2 cm square of P81 phosphocellulose paper.[\[7\]](#)[\[8\]](#) Allow the liquid to fully absorb.
- Washing:
 - Immediately place the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[\[7\]](#)
 - Wash the papers 3-5 times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation. This step removes unincorporated [γ -³²P]ATP.[\[7\]](#)
 - Perform a final wash with acetone for 2-5 minutes to aid in drying.[\[7\]](#)

- Quantification:
 - Allow the P81 papers to air dry completely.
 - Place each paper in a scintillation vial, add 3-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Subtract the CPM from the negative control (no **SAMS peptide**) from the CPM of the experimental samples.
 - The resulting CPM is directly proportional to the activity of the immunoprecipitated AMPK.

Non-Radioactive Alternative Assays

While the radiometric assay is the gold standard for sensitivity, non-radioactive methods are available that offer benefits in terms of safety and waste disposal.^{[10][11]} These include:

- Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.^[12]
- ELISA-Based Assays: These methods use an antibody that specifically recognizes the phosphorylated **SAMS peptide**, allowing for colorimetric or fluorescent detection.^{[10][13]}
- FRET-Based Assays: These assays utilize a fluorescently labeled **SAMS peptide** that undergoes a change in fluorescence resonance energy transfer upon phosphorylation.^[10]

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- To cite this document: BenchChem. [Application Notes: SAMS Peptide for Immunoprecipitated AMPK Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612538#sams-peptide-for-immunoprecipitated-ampk-assay]

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